molecular formula C5H5IN2 B108324 5-Iodopyridin-3-amine CAS No. 25391-66-6

5-Iodopyridin-3-amine

Cat. No. B108324
CAS RN: 25391-66-6
M. Wt: 220.01 g/mol
InChI Key: MPHANXLXORNRFF-UHFFFAOYSA-N
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Description

5-Iodopyridin-3-amine is a chemical compound that belongs to the pyridine family. Pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Molecular Structure Analysis

The molecular structure of 5-Iodopyridin-3-amine is similar to that of 4-Iodo-3-pyridinamine . It is a six-membered ring with a nitrogen atom and an iodine atom attached to it.


Chemical Reactions Analysis

The main chemical property of amines, including 5-Iodopyridin-3-amine, is their ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

5-Iodopyridin-3-amine: is a valuable intermediate in the synthesis of various bioactive molecules. It is particularly useful in constructing heterocyclic compounds that are prevalent in many pharmaceuticals . Its iodine moiety can undergo further functionalization through cross-coupling reactions, enabling the creation of complex structures found in drugs.

Agriculture: Development of Agrochemicals

In the agricultural sector, 5-Iodopyridin-3-amine derivatives are explored for their potential use in developing new agrochemicals . The pyridine ring, a common motif in this compound, is known to be a part of many biologically active substances, including plant protection chemicals.

Materials Science: Organic Electronic Materials

The electronic properties of 5-Iodopyridin-3-amine make it a candidate for use in organic electronic materials . Its ability to participate in charge transfer and its structural rigidity can be advantageous in creating components for organic light-emitting diodes (OLEDs) and other electronic devices.

Environmental Science: Analytical Studies

5-Iodopyridin-3-amine: can be used in environmental science for analytical studies. Its derivatives may serve as analytical standards or reagents in the detection and quantification of environmental pollutants .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 5-Iodopyridin-3-amine is utilized in chromatography and spectroscopy as a standard or reference compound. Its distinct spectroscopic signature helps in the calibration of instruments and the validation of analytical methods .

Biochemistry: Enzyme Inhibition Studies

The compound is also relevant in biochemistry for enzyme inhibition studies. It can be used to synthesize inhibitors that target specific enzymes involved in disease pathways, aiding in the development of therapeutic agents .

Safety and Hazards

The safety data sheet for a related compound, 2-Bromo-5-iodopyridin-3-amine, suggests that it is hazardous and should be handled with care . It is recommended to use this compound only in a well-ventilated place and to wear suitable protective equipment .

properties

IUPAC Name

5-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHANXLXORNRFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640079
Record name 5-Iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25391-66-6
Record name 5-Iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-pyridin-3-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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